Potassium 5-hydroxy-2-propylpentanoate
Overview
Description
Potassium 5-hydroxy-2-propylpentanoate is a chemical compound with the molecular formula C8H15KO3 . Its molecular weight is 198.30 . It is typically used for research purposes .
Molecular Structure Analysis
The InChI code for Potassium 5-hydroxy-2-propylpentanoate is1S/C8H16O3.K/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Potassium 5-hydroxy-2-propylpentanoate is a powder with a molecular weight of 198.30 . It is stored at room temperature . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Biomedical Engineering
- Application : This compound could be used in the development of bioceramics , specifically in the sintering process to enhance the structural, thermal, and mechanical properties of materials like hydroxy-fluorapatite .
Energy Storage
- Application : It may serve as an electrolyte or a component in potassium-ion batteries , which are considered a potential alternative to lithium-ion batteries due to their low cost and high energy density.
Material Science
- Application : In the synthesis of unsaturated adamantane derivatives which have applications in creating high-energy fuels, bioactive compounds, and diamond-like polymers .
Hydrogel Technology
- Application : The compound could be involved in the synthesis of stimuli-responsive hydrogels for drug delivery systems, sensors, and photonic crystals .
Nanotechnology in Agriculture
- Application : This compound could be used to enhance the efficiency of nano-potassium fertilizers , which are crucial for crop production and global food supply.
Environmental Remediation
Safety And Hazards
properties
IUPAC Name |
potassium;5-hydroxy-2-propylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3.K/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAHGNFRCRHSLX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCO)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15KO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-hydroxy-2-propylpentanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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